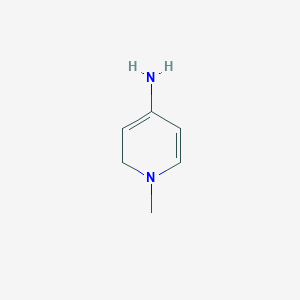

4-Amino-1-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-1-methylpyridine is a useful research compound. Its molecular formula is C6H10N2 and its molecular weight is 110.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Amino-1-methylpyridine is recognized for its potential therapeutic applications. It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The compound has been investigated for its use in developing selective inhibitors for specific biological targets.

Case Study: Inhibitors of JNK Isoforms

Research has highlighted the role of this compound in designing inhibitors for JNK2/3 isoforms, which have shown over 30-fold selectivity over JNK1. These inhibitors demonstrated protective effects against oxidative stress in cellular models, indicating potential applications in treating neurodegenerative diseases.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including substitution and oxidation reactions.

Table 1: Reaction Types Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Substitution | Reaction with electrophiles | Various substituted pyridines |

| Oxidation | Conversion to oxidized derivatives | Aldehydes, ketones |

| Coupling Reactions | Formation of complex organic frameworks | Diverse organic compounds |

Biological Research

The compound has garnered attention for its biological activities, particularly its interaction with biomolecules. Studies have indicated that it can modulate enzyme activity and influence cellular signaling pathways.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials with tailored properties. Its unique structural features make it suitable for applications requiring specific chemical functionalities.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Pyridine Derivatives

| Compound Name | Structural Features | Notable Applications |

|---|---|---|

| This compound | Amino group at position 4 | Drug synthesis, enzyme inhibition |

| 2-Amino-4-methylpyridine | Amino group at position 2 | Nitric oxide synthase inhibition |

| 3-Aminopyridine | Amino group at position 3 | Neurological drug development |

Analyse Des Réactions Chimiques

Acid-Base Reactions

4-Amino-1-methylpyridine exhibits acid-base reactivity primarily through its amino group (-NH₂), which can act as a base in protonation/deprotonation reactions. The compound undergoes de-protonation under alkaline conditions, forming the conjugate base. Experimental data from NIST WebBook indicates that the de-protonation reaction (C₆H₆N⁻ + H⁺ → C₆H₇N) has a ΔrH° of 1547 ± 21 kJ/mol and ΔrG° of 1518 ± 21 kJ/mol under gas-phase conditions .

| Reaction Type | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method | Reference |

|---|---|---|---|---|

| Deprotonation | 1547 ± 21 | 1518 ± 21 | G+TS | Meot-ner & Kafafi |

| Deprotonation | 1568 ± 13 | 1540 ± 13 | G+TS | DePuy et al. |

Substitution Reactions

The amino group in this compound enables nucleophilic substitution reactions , particularly in cross-coupling processes. For example, in Suzuki-Miyaura coupling, the amino group can facilitate the formation of C-C bonds with aryl boronic acids under copper catalysis. A representative synthesis involves reacting 2-amino-6-methylpyridine with 4-methoxyphenyl boronic acid using Cu(OAc)₂ and dichloroethane (DCE), yielding arylated derivatives .

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Suzuki Coupling | Cu(OAc)₂, DCE, 4 h | Arylated pyridine derivatives | 80-90% |

Coordination Chemistry

The compound’s amino group participates in ligand coordination with metal ions, forming complexes with potential applications in catalysis and materials science. For instance, silver complexes of 2-amino-4-methylpyridine derivatives exhibit antibacterial activity, with inhibition zones comparable to standard antibiotics .

Stability and Degradation

The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Propriétés

Formule moléculaire |

C6H10N2 |

|---|---|

Poids moléculaire |

110.16 g/mol |

Nom IUPAC |

1-methyl-2H-pyridin-4-amine |

InChI |

InChI=1S/C6H10N2/c1-8-4-2-6(7)3-5-8/h2-4H,5,7H2,1H3 |

Clé InChI |

ZCTBBPJVZSYYHC-UHFFFAOYSA-N |

SMILES canonique |

CN1CC=C(C=C1)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.